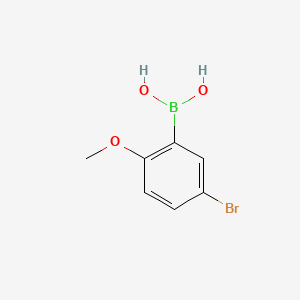

5-Bromo-2-methoxyphenylboronic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, was prepared from dimethyl terephthalate through a six-step process with a total yield of 24% on a 70 kg/batch scale . This demonstrates the complexity and scalability of synthesizing bromo-methoxyphenyl derivatives.

Molecular Structure Analysis

The molecular structure of related bromo-methoxyphenyl compounds has been elucidated using various analytical techniques. For example, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates were synthesized and their crystal structures were determined by X-ray diffraction, revealing a trigonal pyramid configuration for the bismuth atom in one complex and a distorted trigonal bipyramidal coordination in others . These findings suggest that 5-Bromo-2-methoxyphenylboronic acid may also exhibit interesting structural features that could be analyzed similarly.

Chemical Reactions Analysis

The chemical reactivity of bromo-methoxyphenyl derivatives is highlighted in their use as intermediates and reagents. For instance, 2-Bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, reacting with these acids to form fluorescent esters . This indicates that bromo-methoxyphenyl compounds can participate in various chemical reactions, potentially including those involving boronic acid functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxyphenyl compounds are diverse. The lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibited solid-solid phase transitions, as evidenced by differential scanning calorimetry, and showed bacteriostatic activities against various microorganisms . Additionally, the solvatochromic properties of a related compound were utilized for the determination of anionic surface-active agents . These studies suggest that 5-Bromo-2-methoxyphenylboronic acid may also possess unique physical and chemical properties that could be exploited in various applications.

Wissenschaftliche Forschungsanwendungen

General Uses

5-Bromo-2-methoxyphenylboronic acid is a chemical compound often used in scientific research . It is typically available in the form of a white to light yellow powder or crystal . The compound has a molecular formula of C7H8BBrO3 and a molecular weight of 230.85 .

Specific Application: Suzuki-Miyaura Cross-Coupling Reactions

- Scientific Field: Organic Chemistry

- Summary of the Application: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid (like 5-Bromo-2-methoxyphenylboronic acid) and an organic halide in the presence of a base and a palladium catalyst .

- Methods of Application or Experimental Procedures: While the exact procedures can vary, the general method involves mixing the boronic acid with the organic halide, a base, and a palladium catalyst. The reaction is typically carried out in a suitable solvent at elevated temperatures .

- Results or Outcomes: The outcome of a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This reaction is widely used in organic synthesis for the construction of carbon skeletons, such as those found in pharmaceuticals and organic materials .

Application: Synthesis of Tweezers-like Aromatic Molecules

- Scientific Field: Organic Chemistry

- Summary of the Application: 5-Bromo-2-methoxyphenylboronic acid can be used as a reactant in the synthesis of tweezers-like aromatic molecules with luminescent properties .

- Methods of Application or Experimental Procedures: The exact procedures can vary, but generally involve the reaction of 5-Bromo-2-methoxyphenylboronic acid with other reactants under specific conditions to form the desired tweezers-like aromatic molecules .

- Results or Outcomes: The outcome of this reaction is the formation of tweezers-like aromatic molecules that exhibit luminescent properties. These molecules can have potential applications in various fields such as materials science and biochemistry .

Application: Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B

- Scientific Field: Medicinal Chemistry

- Summary of the Application: 5-Bromo-2-methoxyphenylboronic acid can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential biological activity .

- Methods of Application or Experimental Procedures: The exact procedures can vary, but generally involve the reaction of 5-Bromo-2-methoxyphenylboronic acid with other reactants under specific conditions to form the desired compounds .

- Results or Outcomes: The outcome of this reaction is the formation of δ-®-coniceine and indolizidine 209B. These compounds can be used for further biological studies .

Application: Synthesis of SGLT2 Inhibitors

- Scientific Field: Medicinal Chemistry

- Summary of the Application: 5-Bromo-2-methoxyphenylboronic acid can be used in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors . These are a class of medications used in the treatment of type 2 diabetes .

- Methods of Application or Experimental Procedures: The exact procedures can vary, but generally involve the reaction of 5-Bromo-2-methoxyphenylboronic acid with other reactants under specific conditions to form the desired SGLT2 inhibitors .

- Results or Outcomes: The outcome of this reaction is the formation of SGLT2 inhibitors. These compounds can be used for further biological studies and have potential applications in the treatment of type 2 diabetes .

Application: Design of Drugs

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Boronic acids, such as 5-Bromo-2-methoxyphenylboronic acid, have been used in the design of drugs . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

- Methods of Application or Experimental Procedures: The exact procedures can vary, but generally involve the reaction of 5-Bromo-2-methoxyphenylboronic acid with other reactants under specific conditions to form the desired compounds .

- Results or Outcomes: The outcome of this reaction is the formation of new promising drugs. These compounds can be used for further biological studies .

Safety And Hazards

5-Bromo-2-methoxyphenylboronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of water in case of skin contact .

Eigenschaften

IUPAC Name |

(5-bromo-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRLSHRAYPFXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404006 | |

| Record name | 5-Bromo-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxyphenylboronic acid | |

CAS RN |

89694-45-1 | |

| Record name | 5-Bromo-2-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)